molecular formula C13H19F3N4O B7070644 N-[1-(1-methylpyrazol-4-yl)ethyl]-4-(trifluoromethyl)piperidine-1-carboxamide

N-[1-(1-methylpyrazol-4-yl)ethyl]-4-(trifluoromethyl)piperidine-1-carboxamide

Cat. No.: B7070644
M. Wt: 304.31 g/mol
InChI Key: GMOJZGQGJZYGIS-UHFFFAOYSA-N
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Description

N-[1-(1-methylpyrazol-4-yl)ethyl]-4-(trifluoromethyl)piperidine-1-carboxamide is a chemical compound characterized by its unique structure, which includes a pyrazole ring, a trifluoromethyl group, and a piperidine ring

Properties

IUPAC Name

N-[1-(1-methylpyrazol-4-yl)ethyl]-4-(trifluoromethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N4O/c1-9(10-7-17-19(2)8-10)18-12(21)20-5-3-11(4-6-20)13(14,15)16/h7-9,11H,3-6H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOJZGQGJZYGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C)NC(=O)N2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1-methylpyrazol-4-yl)ethyl]-4-(trifluoromethyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyrazoles or piperidines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-[1-(1-methylpyrazol-4-yl)ethyl]-4-(trifluoromethyl)piperidine-1-carboxamide may be used to study enzyme inhibition or receptor binding. Its interaction with biological targets can provide insights into molecular mechanisms.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-[1-(1-methylpyrazol-4-yl)ethyl]-4-(trifluoromethyl)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[1-(1-methylpyrazol-4-yl)ethyl]-4-(chloromethyl)piperidine-1-carboxamide

  • N-[1-(1-methylpyrazol-4-yl)ethyl]-4-(bromomethyl)piperidine-1-carboxamide

  • N-[1-(1-methylpyrazol-4-yl)ethyl]-4-(iodomethyl)piperidine-1-carboxamide

Uniqueness: N-[1-(1-methylpyrazol-4-yl)ethyl]-4-(trifluoromethyl)piperidine-1-carboxamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties compared to its halogenated counterparts. This group enhances the compound's stability and reactivity, making it particularly useful in various applications.

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